molecular formula C24H21ClN2O3 B2480575 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide CAS No. 371206-14-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide

Cat. No. B2480575
CAS RN: 371206-14-3
M. Wt: 420.89
InChI Key: ZZJCPUZSGBNNHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives typically involves multistep chemical reactions that may include cyclization, acylation, and substitution processes. For instance, novel derivatives of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide, which share a similar structural framework, have been synthesized through a sequence involving chloroacetyl chloride, hydrazine hydrate, and dichloroquinoline. These methods emphasize the versatility and complexity of synthesizing such compounds, highlighting the importance of precise reaction conditions and reagents (Bhoi et al., 2015).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by spectroscopic techniques, including NMR, IR, and X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions within these compounds. For example, X-ray crystallography has been used to elucidate the coplanar conformation of styrylquinoline derivatives, indicating the influence of molecular structure on the physical and chemical properties of these compounds (Li et al., 2007).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives participate in various chemical reactions, including cyclopropanation, heterocyclization, and Schmidt reactions. These reactions can significantly alter the chemical and physical properties of the compounds, enabling the synthesis of novel derivatives with desired characteristics. For example, the cyclopropanation of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid led to the formation of doubly constrained ACC derivatives, showcasing the reactivity and potential for generating complex molecular architectures (Szakonyi et al., 2002).

Physical Properties Analysis

The physical properties of tetrahydroquinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of substituents on the tetrahydroquinoline core. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into the thermal stability and phase transitions of these compounds.

Chemical Properties Analysis

The chemical properties of tetrahydroquinoline derivatives, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties, are essential for understanding their behavior in chemical reactions and potential applications. The electronic structure, as determined by spectroscopic methods, plays a significant role in defining these properties. Studies on derivatives like N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide illustrate the impact of functional groups on the chemical reactivity and interactions of these compounds (Mao et al., 2012).

Scientific Research Applications

Synthesis and Chemical Reactions

Research in synthetic chemistry has led to the development of methods for creating complex quinoline derivatives, which are essential in medicinal chemistry for their potential biological activities. For instance, studies have demonstrated the synthesis of pyranoquinolines and related heterocyclic compounds through the cyclization of coumarins and benzoylacetamides, showcasing the versatility of quinoline derivatives in generating novel chemical entities (Mulwad & Dalvi, 2003). Similarly, the development of an improved synthetic route for N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide highlights the ongoing efforts to optimize the synthesis of quinoline derivatives for various applications, including drug discovery and development (Mao et al., 2012).

Structural and Property Studies

The structural aspects and properties of quinoline derivatives have been extensively studied to understand their chemical behavior and potential applications. For example, research on amide-containing isoquinoline derivatives has revealed their ability to form gels or crystalline solids depending on the treatment with different mineral acids, offering insights into their physical properties and potential uses in material science (Karmakar et al., 2007).

Potential Biological Activities

Quinoline derivatives have been explored for their potential biological activities, including antimicrobial and antitumor effects. Novel synthesis routes have led to the creation of quinazolinone analogs, showing promise in antimicrobial applications. These compounds' activities against various microorganisms suggest their potential as leads for developing new antimicrobial agents (Bhoi et al., 2015). Furthermore, the antitumor activities of benzyl-substituted quinazolinones highlight the therapeutic potential of quinoline derivatives in cancer treatment, emphasizing the importance of ongoing research in this area (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c25-19-8-11-21(12-9-19)30-16-23(28)26-20-10-13-22-18(15-20)7-4-14-27(22)24(29)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJCPUZSGBNNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide

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